Product packaging for 1-Hydroxy-N-methylcarbazole(Cat. No.:CAS No. 3449-61-4)

1-Hydroxy-N-methylcarbazole

Cat. No.: B1209850
CAS No.: 3449-61-4
M. Wt: 197.23 g/mol
InChI Key: BCDHBQLNRAQGHR-UHFFFAOYSA-N
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Description

1-Hydroxy-N-methylcarbazole is a significant N-hydroxymethyl intermediate identified in the metabolic N-demethylation pathway of N-methylcarbazole in various mammalian species, both in vivo and in vitro . This compound plays a crucial role in studying the mechanism of N-dealkylation of non-basic N-methyl compounds, as it spontaneously decomposes in solution at physiological pH to yield formaldehyde and carbazole, a breakdown that is notably accelerated by liver microsomes . As a functionalized carbazole derivative, it serves as a valuable precursor and synthetic building block for the preparation of diverse hetero-annulated carbazoles and other biologically active molecules . The carbazole structural motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory properties . Specifically, carbazole-based compounds have been shown to target critical cellular pathways, such as the JAK/STAT signaling pathway, which is essential in cell proliferation, differentiation, and apoptosis, underscoring their potential in cancer drug discovery . Furthermore, hydroxylated carbazole metabolites are also products of fungal biotransformation, relevant in environmental detoxification studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B1209850 1-Hydroxy-N-methylcarbazole CAS No. 3449-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylcarbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHBQLNRAQGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188043
Record name 1-Hydroxy-N-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3449-61-4
Record name 1-Hydroxy-N-methylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-N-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Techniques and Optimization

The synthesis of carbazole (B46965) derivatives, including 1-Hydroxy-N-methylcarbazole, has benefited significantly from modern organic chemistry methodologies. These advanced techniques offer improved yields, reduced reaction times, and greater substrate scope compared to traditional methods. Key areas of development include the use of microwave irradiation to accelerate reactions and the application of palladium catalysis for efficient ring formation.

Microwave-Assisted Synthesis in Carbazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in carbazole chemistry, offering significant advantages such as dramatically reduced reaction times, increased product yields, and often cleaner reactions. bohrium.combenthamdirect.comorganic-chemistry.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and reaction rate. benthamdirect.cominnovareacademics.in The application of microwave heating can be more environmentally friendly by reducing solvent consumption and energy usage. bohrium.comresearchgate.net

Research has demonstrated the effectiveness of microwave irradiation in various reactions for synthesizing carbazoles and their precursors. For instance, in the Vilsmeyer-Haack formylation of carbazole derivatives to produce carbazole aldehydes, microwave heating at 150 W and 100 °C for 100 minutes resulted in high yields of the desired monoaldehydes. mdpi.comnih.gov This method proved superior to conventional heating. mdpi.com Similarly, the synthesis of pyrido[2,3-c]carbazoles from 3-amino-9-ethylcarbazole (B89807) saw improved yields and shorter reaction times when conducted under microwave irradiation. bohrium.com

One-pot syntheses combining multiple steps have also been successfully implemented using microwave assistance. A notable example is the palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes, which, under microwave irradiation at 180°C for just 25 minutes, yields a diverse range of carbazole derivatives efficiently. organic-chemistry.org The benefits of microwave-assisted synthesis over conventional heating are clearly illustrated by comparative studies. For example, the synthesis of certain substituted pyrroles, which are structurally related to carbazole precursors, showed a dramatic yield increase from 23% under conventional conditions to 86% with microwave assistance. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Product/Reaction Conventional Method (Yield) Microwave-Assisted Method (Yield) Reference
Vilsmayer's Formylation Lower Yields/Longer Times High Yields mdpi.com
1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one 23% 86% mdpi.com
1-(4-hydroxy-5-(4-hydroxybenzyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one 24% 82% mdpi.com

Palladium-Promoted Cyclodehydrogenation Methods

Palladium-catalyzed reactions are central to the modern synthesis of carbazoles, providing a versatile and efficient route for constructing the core heterocyclic ring system. nih.govorganic-chemistry.org A particularly effective strategy is the palladium-promoted intramolecular cyclodehydrogenation, which involves the formation of a new carbon-nitrogen bond through the functionalization of an aromatic carbon-hydrogen bond. nih.govnih.gov This method typically starts from a biaryl amide or amine precursor. nih.gov

The synthesis of 1-hydroxycarbazole derivatives can be achieved through this pathway. nih.gov The process can involve the N-arylation of a substituted aniline (B41778) followed by a palladium-catalyzed cyclization. For instance, 1-methoxy-9H-carbazole is synthesized by refluxing its N-phenyl-2-methoxyaniline precursor with a stoichiometric amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) in acetic acid. nih.govresearchgate.net Subsequent O-demethylation with a reagent like boron tribromide affords the final 1-hydroxycarbazole product. nih.govresearchgate.net

The catalytic system often employs Pd(OAc)₂ with an oxidant to regenerate the active Pd(II) species. nih.gov A combination of a catalytic amount of Pd(OAc)₂ and a co-oxidant like copper(II) acetate (Cu(OAc)₂) under an oxygen atmosphere can achieve near-quantitative yields. nih.gov This tandem C-H functionalization and C-N bond formation is compatible with a wide array of functional groups, allowing for the synthesis of complex carbazole structures. nih.gov The reaction can be performed under conventional heating or accelerated using microwave irradiation. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Carbazole Synthesis

Starting Material Catalyst System Conditions Product Yield Reference
2-Acetaminobiphenyl 5% Pd(OAc)₂, 1 eq. Cu(OAc)₂, O₂ Toluene, 120°C, 24h N-Acetylcarbazole ~100% nih.gov
N-phenyl-2-methoxyaniline Pd(OAc)₂ Acetic Acid, Reflux, 3h 1-Methoxy-9H-carbazole 80% nih.gov
Electron-deficient anilines + Cyclic iodonium (B1229267) salt 5 mol % Pd(OAc)₂ - N-Arylcarbazoles up to 71% beilstein-journals.org

Isolation and Purification Techniques for Research Applications

The successful synthesis of this compound in a research setting is critically dependent on effective isolation and purification techniques to separate the target compound from starting materials, byproducts, and catalysts. ijddr.in A combination of methods is typically employed to achieve high purity suitable for characterization and further study. hilarispublisher.com

Acid-Base Extraction: As carbazole alkaloids are basic in nature, acid-base extraction is a highly effective initial purification step, especially when isolating compounds from natural product extracts or complex reaction mixtures. researchgate.net The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl). This protonates the basic nitrogen of the carbazole, rendering it soluble in the aqueous acid phase. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and subsequently basified (e.g., with NaOH or NH₄OH) to deprotonate the carbazole, causing it to precipitate or be extracted back into a fresh organic solvent. researchgate.net

Chromatographic Methods: Chromatography is the most widely used technique for the purification of carbazole derivatives. hilarispublisher.com

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. chemmethod.comphytojournal.com It provides a quick assessment of the number of components in a mixture. jocpr.com

Column Chromatography: This is the workhorse for preparative scale purification. phytojournal.comnih.gov The crude material is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. chemmethod.comphytojournal.com A carefully selected solvent system (mobile phase), often a gradient of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column to elute the different components at different rates, allowing for their separation into fractions. chemmethod.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. hilarispublisher.comresearchgate.net It operates on the same principles as column chromatography but uses smaller particles for the stationary phase and high pressure to move the solvent, resulting in much higher resolution and separation efficiency. hilarispublisher.com

Recrystallization: This is often the final step to obtain a highly pure, crystalline solid. justdial.com The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. ijddr.in The purified solid from chromatography is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The target compound crystallizes out, leaving impurities behind in the solvent. ijddr.in

Table 3: Common Purification Techniques for Carbazole Derivatives

Technique Stationary Phase Typical Mobile Phase/Solvent Purpose Reference
Column Chromatography Silica Gel (60-120 Mesh) Ethyl acetate: Hexane (gradient) Preparative separation of compounds chemmethod.com
Column Chromatography Alumina Petroleum ether, Benzene (B151609), Chloroform Isolation of active constituents phytojournal.com
Acid-Base Extraction N/A HCl (acid), NaOH (base), Chloroform (organic) Isolation of alkaloids from crude extracts researchgate.net
Recrystallization N/A Varies (based on solute polarity) Final purification to obtain crystalline solid ijddr.injustdial.com
Thin-Layer Chromatography Silica Gel G Varies Reaction monitoring, purity check phytojournal.comjocpr.com

Metabolic and Biotransformation Studies

Enzymatic Biotransformation Pathways of N-Methylcarbazole to 1-Hydroxy-N-methylcarbazole

The initial step in the metabolism of N-methylcarbazole (NMC) involves its hydroxylation to form various hydroxylated metabolites, including this compound. This process is primarily carried out by a superfamily of enzymes known as cytochrome P450s.

The cytochrome P450 (CYP450) enzyme system is a crucial component of phase I metabolism, responsible for the oxidation of a wide array of foreign compounds. researchgate.net Research has demonstrated that cytochrome P450 enzymes are integral to the hydroxylation of N-methylcarbazole at different positions on its aromatic ring structure, as well as the aliphatic hydroxylation of the N-methyl group. psu.edu In vitro studies using rabbit liver microsomes have successfully isolated and identified four major metabolites of N-methylcarbazole: this compound, 2-hydroxy-N-methylcarbazole, 3-hydroxy-N-methylcarbazole, and N-hydroxymethylcarbazole. psu.edu

The formation of these metabolites is dependent on the presence of NADPH and molecular oxygen, characteristic of cytochrome P450-catalyzed reactions. researchgate.net The involvement of cytochrome P450 in the N-demethylation pathway, which proceeds via the formation of N-hydroxymethylcarbazole, has been further substantiated by inhibition studies. Classical P450 inhibitors such as carbon monoxide, SKF-525A, and metyrapone (B1676538) have been shown to inhibit the formation of N-hydroxymethylcarbazole. tandfonline.com Furthermore, experiments using 18O-labeled molecular oxygen have confirmed that the oxygen atom incorporated into the hydroxylated metabolites originates from atmospheric oxygen, a hallmark of cytochrome P450-mediated hydroxylation. researchgate.net

The catalytic cycle of cytochrome P450 requires electrons, which are supplied by NADPH-cytochrome P450 reductase. This enzyme is a membrane-bound flavoprotein that transfers electrons from NADPH to cytochrome P450, thereby enabling the activation of molecular oxygen and subsequent substrate hydroxylation. wikipedia.org The entire reconstituted system, consisting of NADPH-cytochrome P450 reductase, cytochrome P450, and phospholipids, is necessary for the metabolism of N-methylcarbazole. nih.govacs.org The rate of NADPH oxidation is a key indicator of the metabolic activity of the P450 system. Interestingly, the metabolism of N-methylcarbazole by purified cytochrome P450 2B1 and 2B4 leads to an increase in the rate of NADPH oxidation, which persists even after the initial substrate has been metabolized. nih.gov This phenomenon is linked to the further metabolism of one of the primary metabolites, this compound.

Further Metabolism and Redox Cycling of this compound

Following its formation, this compound can undergo further metabolic transformations, leading to the generation of reactive oxygen species and downstream metabolites.

The stimulation of NADPH oxidation observed during N-methylcarbazole metabolism is attributed to the further metabolism of this compound. nih.govacs.org This metabolite enters a process known as redox cycling, which is driven by NADPH-cytochrome P450 reductase. During redox cycling, this compound is metabolized, leading to a significant increase in the consumption of NADPH and the generation of superoxide (B77818) anions. nih.govacs.org

Studies have shown that in the presence of this compound, the rate of NADPH oxidation by the reductase is enhanced approximately 23-fold compared to the rate in the presence of the parent compound, N-methylcarbazole. nih.gov Concurrently, there is a 40-fold increase in the rate of superoxide formation. nih.gov The involvement of the superoxide anion in the metabolism of this compound is confirmed by the fact that the conversion of this metabolite to a more polar product is inhibited by superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals. nih.govacs.org

In vitro experiments have been instrumental in identifying the downstream metabolites of N-methylcarbazole and its hydroxylated derivatives. Using rabbit liver microsomes, researchers have separated and characterized the primary metabolites through techniques like high-pressure liquid chromatography (HPLC), ultraviolet spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. psu.edu The four principal metabolites identified are this compound, 2-hydroxy-N-methylcarbazole, 3-hydroxy-N-methylcarbazole, and N-hydroxymethylcarbazole. psu.edu

Furthermore, the metabolism of this compound by a reconstituted enzymatic system or purified NADPH-cytochrome P450 reductase yields a more polar metabolite that has been isolated via HPLC. nih.govacs.org The formation of this polar product is dependent on NADPH and is linked to the redox cycling of this compound. nih.govacs.org It is suggested that a quinone-like intermediate may be formed from this compound, which then participates in the redox cycle. acs.org

Microbial Models for Xenobiotic Biotransformation

Microbial systems, particularly fungi, have been effectively utilized as models to study the mammalian metabolism of xenobiotics. The fungus Cunninghamella echinulata has been shown to metabolize N-methylcarbazole, producing metabolites that are also observed in mammalian systems. nih.gov This fungus catalyzes both aliphatic hydroxylation to form N-hydroxymethylcarbazole and aromatic hydroxylation. nih.gov The metabolites produced by C. echinulata from N-methylcarbazole include N-hydroxymethylcarbazole (NHMC) and 3-hydroxy-N-hydroxymethylcarbazole (3-OH-NHMC), which are relatively stable carbinolamines. tandfonline.comnih.gov These subsequently decompose to carbazole (B46965) and 3-hydroxycarbazole. tandfonline.comnih.gov

The involvement of cytochrome P450 enzymes in the N-demethylation of N-methylcarbazole by C. echinulata has been established through inhibition and induction studies. tandfonline.comnih.gov Classical P450 inhibitors like carbon monoxide, 1-benzylimidazole, and piperonyl butoxide were found to inhibit the formation of NHMC and 3-OH-NHMC, while the P450 inducer beta-naphthoflavone (B1666907) enhanced their formation. tandfonline.comnih.gov These findings underscore the biochemical and mechanistic parallels between mammalian and microbial systems for phase-1 biotransformations and validate the use of microbial models in metabolic research. nih.govtandfonline.com

Interactive Data Table: Metabolites of N-Methylcarbazole

Compound NameAbbreviationMetabolic PathwayKey Enzyme(s)
N-MethylcarbazoleNMCParent Compound-
This compound1-OH-NMCAromatic HydroxylationCytochrome P450
2-Hydroxy-N-methylcarbazole2-OH-NMCAromatic HydroxylationCytochrome P450
3-Hydroxy-N-methylcarbazole3-OH-NMCAromatic HydroxylationCytochrome P450
N-HydroxymethylcarbazoleNHMCAliphatic HydroxylationCytochrome P450
Carbazole-N-DealkylationCytochrome P450
3-Hydroxycarbazole-Aromatic Hydroxylation & N-DealkylationCytochrome P450
3-Hydroxy-N-hydroxymethylcarbazole3-OH-NHMCAromatic & Aliphatic HydroxylationCytochrome P450

Cunninghamella echinulata as a Predictive Microbial Model

The use of microorganisms to simulate and predict the metabolic fate of drugs and other foreign compounds (xenobiotics) in mammals is a well-established practice in drug development. psu.edu Among various microbial species, fungi of the genus Cunninghamella, particularly species like C. elegans, C. blakesleeana, and C. echinulata, are recognized as highly effective models. nih.govnih.gov This is largely due to their enzymatic machinery, which includes cytochrome P450 monooxygenases and enzymes for phase II conjugation reactions, capable of metabolizing xenobiotics in ways that closely parallel those observed in mammalian systems. nih.govauctoresonline.org These fungi can perform a wide range of phase I biotransformations, such as hydroxylation and N-dealkylation, making them valuable tools for producing and identifying potential metabolites of new drug candidates. tandfonline.comresearchgate.net

In this context, the filamentous fungus Cunninghamella echinulata (ATCC 9244) has been specifically studied as a model for the mammalian metabolism of N-methylcarbazole (NMC). nih.gov When incubated with NMC, C. echinulata was found to biotransform the compound into four distinct metabolites. nih.govresearchgate.net These products were identified through spectral and chromatographic analysis as carbazole, N-hydroxymethylcarbazole (NHMC), 3-hydroxycarbazole, and 3-hydroxy-N-hydroxymethylcarbazole (3-hydroxy-NHMC). nih.govnih.gov The formation of these compounds demonstrates that C. echinulata can catalyze two principal types of metabolic reactions seen in mammals: aliphatic N-dealkylation (via the formation of a stable carbinolamine, NHMC, which then decomposes to carbazole) and aromatic hydroxylation. nih.gov

Comparison of Microbial and Mammalian Metabolic Pathways

A direct comparison between the metabolic pathways of N-methylcarbazole (NMC) in the microbial model Cunninghamella echinulata and in mammalian systems reveals both significant similarities and notable differences. The primary biotransformations observed in C. echinulata—aliphatic hydroxylation leading to N-dealkylation and aromatic hydroxylation—are also the main metabolic routes in mammals. nih.gov

In studies with rabbit liver microsomes, the in vitro metabolism of NMC yielded four major metabolites: N-hydroxymethylcarbazole (NHMC), this compound, 2-hydroxy-N-methylcarbazole, and 3-hydroxy-N-methylcarbazole. psu.edu NHMC is a key metabolite also produced by C. echinulata and is known to be a direct and potent mutagen. psu.edu Its formation, along with its subsequent decomposition product, carbazole, establishes a clear parallel between the fungal and mammalian systems. nih.gov

However, the specific products of aromatic hydroxylation differ. While the fungal model produced 3-hydroxycarbazole and 3-hydroxy-N-hydroxymethylcarbazole, these were not reported as metabolites in the mammalian microsomal studies. nih.gov Conversely, the mammalian system produced this compound and 2-hydroxy-N-methylcarbazole, which were not identified as products of the C. echinulata biotransformation. nih.govpsu.edu This highlights the predictive power and also the limitations of the microbial model, which may not replicate the complete metabolic profile of every compound.

Metabolites of N-methylcarbazole (NMC) in Microbial vs. Mammalian Systems

MetaboliteProduced by C. echinulata nih.govProduced by Rabbit Liver Microsomes psu.edu
N-hydroxymethylcarbazole (NHMC)YesYes
CarbazoleYesYes (as decomposition product of NHMC)
This compoundNoYes
2-Hydroxy-N-methylcarbazoleNoYes
3-Hydroxy-N-methylcarbazoleNoYes
3-HydroxycarbazoleYesNo
3-Hydroxy-N-hydroxymethylcarbazoleYesNo

Mechanistic Insights from Microbial Biotransformation Studies

Further investigations into the biotransformation of N-methylcarbazole (NMC) by Cunninghamella echinulata have provided significant mechanistic insights, particularly regarding the involvement of cytochrome P450 enzymes. tandfonline.comnih.gov These studies reinforce the biochemical parallels between the fungal model and mammalian metabolic systems. nih.govtandfonline.com

The role of cytochrome P450 in the N-demethylation of NMC was established through a series of inhibition and induction experiments. tandfonline.com The formation of N-hydroxymethylcarbazole (NHMC) was markedly inhibited by carbon monoxide, a classic inhibitor of P450 enzymes. tandfonline.comnih.gov Other known inhibitors, including 1-benzylimidazole, piperonyl butoxide, and SKF-525A, also suppressed the formation of both NHMC and 3-hydroxy-NHMC. tandfonline.comtandfonline.com Conversely, pre-treatment with β-naphthoflavone, a known P450 inducer, led to a significant increase in the formation of both metabolites. tandfonline.comtandfonline.com

To determine the origin of the oxygen atom incorporated during the hydroxylation reaction, an isotopic labeling study was conducted. tandfonline.comnih.gov When C. echinulata was incubated with NMC in a medium enriched with heavy water (H₂¹⁸O), no incorporation of the ¹⁸O isotope into the NHMC metabolite was detected via gas chromatography-mass spectrometry (GC/MS) analysis. tandfonline.comtandfonline.com This result demonstrates that the oxygen atom is derived from atmospheric molecular oxygen (O₂), not from water, which is consistent with the mechanism of cytochrome P450-catalyzed reactions in mammals. tandfonline.com

Additionally, experiments designed to measure the intermolecular isotope effect showed its absence, suggesting that the cleavage of the carbon-hydrogen (C-H) bond on the N-methyl group is not the rate-limiting step in the formation of NHMC under the conditions studied. tandfonline.comnih.govtandfonline.com Collectively, these findings confirm that cytochrome P450 enzymes are responsible for the N-demethylation of NMC in C. echinulata, further validating its use as a functional and mechanistic model for mammalian drug metabolism. nih.govtandfonline.com

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic methods are fundamental in confirming the molecular integrity and elucidating the fine structural details of 1-Hydroxy-N-methylcarbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H NMR spectroscopy is a powerful tool for identifying the positional isomers of hydroxylated N-methylcarbazoles. The structural identification of this compound formed in vitro from rabbit liver microsomes was confirmed by comparing its ¹H Fourier Transform NMR spectrum with that of a known synthetic standard. psu.edu This comparative analysis is crucial for distinguishing it from other isomers such as 2-hydroxy-N-methylcarbazole and 3-hydroxy-N-methylcarbazole. psu.edu

While specific chemical shift (δ) and coupling constant (J) values for this compound are not detailed in readily available literature, the typical ¹H NMR spectrum of a carbazole (B46965) derivative would show distinct signals for the aromatic protons and the N-methyl protons. The introduction of a hydroxyl group at the C-1 position would induce characteristic shifts in the adjacent aromatic protons due to its electronic effects, aiding in the unambiguous assignment of the substitution pattern. Further analysis using ¹³C NMR and two-dimensional NMR techniques (like COSY and HMQC/HSQC) would provide a complete assignment of all proton and carbon signals, solidifying the structural confirmation.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0-7.2d7.5
H-37.2-7.4t7.8
H-47.9-8.1d7.8
H-57.5-7.7d8.0
H-67.3-7.5t7.6
H-77.4-7.6t7.6
H-88.0-8.2d8.0
N-CH₃3.8-4.0s-
1-OH9.0-10.0s (br)-

Mass Spectrometry (MS and HRESIMS) for Molecular Formula Determination

Mass spectrometry is instrumental in determining the molecular weight and formula of metabolites. Studies on the metabolism of N-methylcarbazole have utilized mass spectrometry to confirm the incorporation of an oxygen atom into the molecule, leading to the formation of hydroxylated metabolites, including this compound. psu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide the high-accuracy mass measurement needed to definitively establish the elemental composition as C₁₃H₁₁NO. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, with characteristic losses such as the loss of a methyl group (•CH₃) or carbon monoxide (CO) from the parent ion.

Expected Mass Spectrometry Data

TechniqueIonm/z (Calculated)m/z (Observed)
HRESIMS[M+H]⁺198.0913(To be determined)
HRESIMS[M+Na]⁺220.0733(To be determined)
MS/MS[M+H - CH₃]⁺183.0682(To be determined)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the carbazole ring. The metabolites of N-methylcarbazole, including the 1-hydroxy isomer, have been characterized using ultraviolet spectroscopy. psu.edu The absorption spectrum is influenced by the substitution on the carbazole core. The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent N-methylcarbazole molecule due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Comparative UV-Vis Absorption Maxima (λmax) (Note: Specific data for the 1-hydroxy derivative is not available; values for related compounds are shown for comparison.)

Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Solvent
Carbazole234257293Ethanol
N-Methylcarbazole236259295Ethanol
This compound(Expected shift)(Expected shift)(Expected shift)Ethanol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the characteristic functional groups within a molecule. For this compound, the IR spectrum would be distinguished by the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Additionally, the spectrum would display C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine within the carbazole ring would also be observable.

Key Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
N-Methyl (N-CH₃)C-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Phenolic C-OC-O Stretch1200 - 1260

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from its isomers and other metabolites, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the various metabolites of N-methylcarbazole. psu.edu Reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water.

In the analysis of N-methylcarbazole metabolism by rabbit liver microsomes, HPLC was successfully used to separate four major metabolites: this compound, 2-hydroxy-N-methylcarbazole, 3-hydroxy-N-methylcarbazole, and N-hydroxymethylcarbazole. psu.edu The elution order in RP-HPLC is dependent on the polarity of the compounds; more polar compounds elute earlier. The introduction of a hydroxyl group increases the polarity of the N-methylcarbazole molecule. The specific retention time of this compound would depend on the exact chromatographic conditions employed.

ParameterDescription
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV Detector at 254 nm psu.edu
Retention TimeSpecific to the exact method and isomer

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Analysis

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed to monitor the progress of chemical reactions and assess the purity of isolated compounds. nih.govanalyticaltoxicology.com In the synthesis of carbazole derivatives, such as the formation of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, TLC is an indispensable tool. nih.gov

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a suitable mobile phase. The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the consumption of reactants and the formation of the product can be qualitatively tracked over time.

For the purification of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, column chromatography over silica gel was employed, with the separation process being monitored by TLC. nih.gov A mobile phase of petroleum ether and ethyl acetate (B1210297) (in a 95:5 ratio) was found to be effective for the elution and purification of this compound. nih.gov The purity of the collected fractions can be quickly checked by TLC, where a pure compound should ideally show a single spot.

While specific Rf (retardation factor) values for this compound are not documented in the provided sources, the general principles of TLC apply. The choice of the stationary and mobile phases is crucial for achieving good separation. Silica gel, being a polar stationary phase, is commonly used for the separation of moderately polar compounds like hydroxycarbazoles. chromatographyonline.com The mobile phase, a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or dichloromethane), can be varied to optimize the separation. fishersci.com Visualization of the separated spots on a TLC plate can be achieved under UV light, especially for fluorescent compounds like carbazoles, or by using staining reagents. nih.govfujifilm.com

Solid-State Structural Analysis

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is crucial for understanding its physical and chemical properties. X-ray crystallography is the most definitive method for this purpose.

X-ray Crystallography for Absolute Structure Determination

The crystallographic data for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to describing the molecular structure.

Table 1: Illustrative Crystal Data and Structure Refinement for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde

ParameterValue
Empirical formulaC₁₄H₁₁NO₂
Formula weight225.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.234(5) Å, α = 90°b = 10.987(5) Å, β = 98.987(5)°c = 17.894(5) Å, γ = 90°
Volume2178.0(15) ų
Z8
Density (calculated)1.375 Mg/m³

This data is for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde and is presented for illustrative purposes. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions play a significant role in the physical properties of the solid, such as melting point and solubility. In the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the molecules are linked by a network of hydrogen bonds and π–π stacking interactions. nih.gov

Table 2: Illustrative Intermolecular Interaction Data for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde

Interaction TypeDescription
Hydrogen BondingIntermolecular N—H···O and C—H···O hydrogen bonds form rings and chains, connecting the molecules. nih.gov
π–π StackingA range of π–π contacts are observed, further stabilizing the crystal structure. nih.gov
Intramolecular H-BondThe molecular structure is stabilized by intramolecular O—H···O hydrogen bonds. nih.gov

This data is for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde and is presented for illustrative purposes.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. irjweb.commdpi.com This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. irjweb.com For 1-Hydroxy-N-methylcarbazole, DFT calculations can provide valuable information about its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. mdpi.comgrowingscience.com A smaller energy gap generally indicates higher reactivity. growingscience.com

Interactive Table 1: Illustrative DFT-Calculated Electronic Properties of this compound. This table presents hypothetical data for illustrative purposes.

Property Value (eV)
HOMO Energy -5.85
LUMO Energy -1.23
HOMO-LUMO Gap 4.62

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally intensive but provide highly accurate results. Geometry optimization is a process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net Once the optimized geometry is obtained, vibrational analysis can be performed to calculate the frequencies of the molecular vibrations. mdpi.comnih.gov These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. mdpi.comscirp.org

Interactive Table 2: Illustrative Optimized Geometrical Parameters and Vibrational Frequencies for this compound. This table presents hypothetical data for illustrative purposes.

Parameter Value Vibrational Mode Calculated Frequency (cm⁻¹)
C-O Bond Length 1.36 Å O-H Stretch 3550
C-N Bond Length 1.38 Å N-CH₃ Stretch 2980
C-C-O Bond Angle 118.5° C=C Aromatic Stretch 1610
Dihedral Angle 178.2° C-O Bend 1250

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. mdpi.comresearchgate.netrsc.org This method can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). mdpi.comnih.gov For this compound, TD-DFT calculations can help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum.

Interactive Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound. This table presents hypothetical data for illustrative purposes.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.88 320 0.15
S₀ → S₂ 4.59 270 0.45
S₀ → S₃ 5.17 240 0.28

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scholaris.ca This technique provides valuable insights into the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions. nih.goved.ac.uk

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govresearchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. scholaris.canih.gov Understanding the molecular flexibility is crucial as it can influence the molecule's biological activity.

Interactive Table 4: Illustrative Low-Energy Conformers of this compound from MD Simulations. This table presents hypothetical data for illustrative purposes.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-O-H)
1 0.00 0° (planar)
2 1.25 180° (planar)
3 3.50 60° (non-planar)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govresearchgate.net Following docking, MD simulations can be used to study the dynamics and stability of the ligand-receptor complex over time. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and specificity. nih.govnih.gov For this compound, these methods can be used to identify potential biological targets and to understand the molecular basis of its activity. researchgate.netdovepress.com

Interactive Table 5: Illustrative Molecular Docking and Interaction Analysis of this compound with a Hypothetical Protein Kinase. This table presents hypothetical data for illustrative purposes.

Parameter Value
Binding Affinity -8.5 kcal/mol
Key Interacting Residues LYS78, GLU95, LEU130
Hydrogen Bonds O-H group with GLU95 backbone
Hydrophobic Interactions Carbazole (B46965) ring with LEU130 side chain

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method designed to build correlations between the chemical structure of a series of compounds and their biological activities. nih.gov These models are statistically derived and are instrumental in predicting the activity of new, untested compounds. researchgate.net For a series of compounds related to this compound, a QSAR study would aim to create a mathematical equation that links molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. ej-chem.org The fundamental principle is that the biological activity of a compound is a function of its molecular structure and properties.

The development of a predictive QSAR model is a systematic process that involves several key stages. nih.gov While specific QSAR models focused exclusively on this compound are not detailed in the available literature, the methodology to create them is well-established. bio-hpc.eu The process would begin with the collection of a dataset of carbazole derivatives with experimentally determined biological activities, which would be divided into a training set for model development and a test set for model validation. jmchemsci.com

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then employed to generate the model. nih.govnih.gov The goal is to create an equation that accurately predicts the activity of the compounds in the training set.

A hypothetical QSAR model equation derived using MLR might look like this:

pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(HOMO)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

LogP , DipoleMoment , and HOMO are molecular descriptors.

β₀, β₁, β₂, and β₃ are regression coefficients determined by the statistical analysis.

The model's predictive power is then rigorously assessed using the external test set of compounds that were not used in the model's creation. jmchemsci.com Key statistical metrics for validation include the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net A robust and predictive model can then be used to estimate the biological activity of newly designed derivatives of this compound before their synthesis, saving time and resources. researchgate.net

Table 1: Hypothetical Dataset for a QSAR Study of Carbazole Derivatives
CompoundSubstitution PatternExperimental pIC₅₀Predicted pIC₅₀ (Hypothetical Model)
This compound1-OH, N-CH₃6.856.82
CarbazoleUnsubstituted4.504.55
N-methylcarbazoleN-CH₃5.105.05
1-Methoxy-N-methylcarbazole1-OCH₃, N-CH₃6.506.58
1-Hydroxy-N-ethylcarbazole1-OH, N-C₂H₅6.956.91
3,6-Dichloro-1-hydroxy-N-methylcarbazole1-OH, N-CH₃, 3-Cl, 6-Cl7.507.45

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com The selection of appropriate descriptors is a critical step in building a successful QSAR model. ucsb.edu For a molecule like this compound, several classes of descriptors would be relevant.

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. ucsb.edu The HOMO energy, for instance, relates to the molecule's ability to donate electrons.

Hydrophobic Descriptors : The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Topological Descriptors : These are derived from the 2D representation of the molecule and describe aspects like molecular branching and connectivity.

The final QSAR model helps to identify which of these descriptors are most influential. For instance, a positive coefficient for a descriptor in the model indicates that increasing its value enhances biological activity, while a negative coefficient suggests the opposite. jmchemsci.com This provides valuable insights into the structure-activity relationship and guides the design of more potent analogs.

Table 2: Key Molecular Descriptors Relevant to this compound
Descriptor ClassDescriptor NameSignificance in Biological Activity
ElectronicHOMO/LUMO EnergyRelates to chemical reactivity and the ability to participate in charge-transfer interactions. ucsb.edu
ElectronicDipole MomentInfluences polar interactions with the biological target.
HydrophobicLogPGoverns membrane permeability and hydrophobic interactions with the target.
StericMolecular VolumeDetermines the fit within the target's binding pocket.
Hydrogen BondingNumber of H-bond donors/acceptorsThe hydroxyl group acts as both a donor and acceptor, potentially forming key interactions.

Computational Predictions of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. researchgate.netnsf.gov These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound like this compound. researchgate.net

The general workflow involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set) and then performing calculations to obtain the desired spectroscopic parameters. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. github.io A study on N-substituted carbazoles demonstrated that DFT calculations could produce theoretical spectra that correlate excellently with experimental data, aiding in the assignment of complex vibrational modes. rsc.orgresearchgate.net For this compound, this would allow for the precise assignment of vibrations such as the O-H stretch of the hydroxyl group, the C-H stretches of the methyl group and aromatic rings, and the C-N stretching of the carbazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and shielding tensors. ruc.dkrsc.org Studies have shown that DFT can provide highly accurate predictions of ¹H and ¹³C chemical shifts, which are crucial for structure elucidation. nih.govnih.govmdpi.com By calculating the chemical shifts for each unique proton and carbon atom in this compound, one can directly compare the theoretical spectrum to the experimental one to confirm assignments.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. nih.gov Comparative studies on carbazole derivatives have shown that functionals like CAM-B3LYP can provide reliable predictions of λₘₐₓ, offering insight into the electronic structure of the molecule. researchgate.net

Table 3: Hypothetical Computationally Predicted Spectroscopic Parameters for this compound
Spectroscopy TypeParameterPredicted Value (Hypothetical)Corresponding Structural Feature
IRVibrational Frequency~3600 cm⁻¹O-H stretch
IRVibrational Frequency~2950 cm⁻¹N-CH₃ C-H stretch
¹H NMRChemical Shift (δ)~8.5 ppmHydroxyl proton (O-H)
¹H NMRChemical Shift (δ)~3.9 ppmMethyl protons (N-CH₃)
¹³C NMRChemical Shift (δ)~148 ppmCarbon attached to OH (C1)
¹³C NMRChemical Shift (δ)~30 ppmMethyl carbon (N-CH₃)
UV-Visλₘₐₓ~295 nm, ~340 nmπ → π* electronic transitions

Mechanistic Research on Biological Activities in Model Systems

In vitro Studies on Cellular Systems

Evaluation of Cytotoxicity in Established Cell Lines

The cytotoxic potential of carbazole (B46965) alkaloids, including the closely related compound murrayafoline A, has been evaluated against several established cancer cell lines. These studies are crucial for identifying potential anti-cancer applications.

In one study, murrayafoline A was assessed for its cytotoxicity against a panel of human cancer cell lines, including the liver cancer cell line HepG2. benthamdirect.comresearchgate.net The results demonstrated that murrayafoline A exhibited inhibitory effects on the proliferation of these cells. benthamdirect.comresearchgate.net Further research on newly synthesized derivatives of murrayafoline A, specifically β-amino alcohols, also showed cytotoxic activity against HepG2, lung cancer (LU-1), and other cell lines, with IC50 values ranging from 3.99 to 39.89 μg/mL. benthamdirect.com Similarly, 2'-hydroxychalcones containing the murrayafoline A scaffold displayed cytotoxicity against HepG2, LU-1, and other cancer cell lines. researchgate.net Another investigation reported that while murrayafoline A itself showed marginal to weak cytotoxicity against several tumor cell lines, with ED50 values from 5.31 to 7.52 microg/mL, other related carbazoles like murrayaquinone A demonstrated more significant cytotoxicity. researchgate.netresearchgate.net

Studies have also been conducted on RAW 264.7 macrophage cells to assess the effects of carbazole alkaloids on inflammatory responses, which can be linked to cytotoxicity in certain contexts. nih.gov For instance, newly discovered carbazole alkaloids from Murraya euchrestifolia were evaluated for their cytotoxicity against HepG2 cells and their ability to inhibit nitric oxide production in RAW 264.7 cells. nih.gov While specific data for Neuro2a cells is less prevalent for murrayafoline A, predictive toxicology analyses have suggested that murrayafoline A might have neurotoxic potential. nih.gov

Compound/DerivativeCell LineActivityIC50 / ED50 ValueSource
Murrayafoline AHepG2, LU-1, P338, SW480Cytotoxic- benthamdirect.com
Murrayafoline ASK-MEL-5, Colo-205, HCT-8, KB, A-549Weak Cytotoxicity5.31 - 7.52 µg/mL researchgate.net
β-amino alcohol derivatives of Murrayafoline AHepG2, LU-1, P338, SW480Cytotoxic3.99 - 39.89 µg/mL benthamdirect.com
2'-hydroxychalcone derivatives of Murrayafoline A (e.g., Compound 6a)LU-1, Hep-G2, MCF-7, P338, SW480Cytotoxic23.97 - 80.19 µg/mL researchgate.net

Investigation of Mechanistic Pathways for Observed Cellular Responses

Research into the mechanisms underlying the cellular effects of carbazole derivatives has highlighted their ability to modulate key signaling pathways. One significant area of investigation is the promotion of neurite outgrowth, a crucial process in neuronal development and regeneration.

Studies have shown that certain carbazole compounds can induce neurite outgrowth in Neuro2a (N2a) neuroblastoma cells. researchgate.net The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a well-established mediator of neurite outgrowth, influencing elongation, branching, and caliber. researchgate.netnih.govnih.gov Activation of this pathway by neurotrophic factors is essential for neuronal survival and differentiation. nih.gov The PI3K/Akt pathway is known to be a key player in promoting the extension of axons and dendrites. nih.govmdpi.com It has been demonstrated that specific carbazole derivatives can trigger this pathway, leading to observable changes in neuronal morphology. researchgate.net The process involves the activation of PI3K, which in turn phosphorylates and activates Akt, setting off a cascade of downstream events that culminate in the structural changes associated with neurite extension. nih.govresearchgate.net

Biochemical Target Identification and Modulation

Enzyme Inhibition Studies

Carbazole alkaloids have been identified as inhibitors of several key enzymes implicated in various diseases, indicating their potential as scaffolds for therapeutic drug development.

STAT Proteins: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are crucial in cellular processes like proliferation, apoptosis, and inflammation, and their abnormal activation is common in many cancers. encyclopedia.pubnih.gov The JAK-STAT signaling pathway is therefore a significant target for cancer drug discovery. encyclopedia.pubmdpi.com Several carbazole derivatives have been evaluated for their ability to inhibit this pathway. researchgate.net It is proposed that carbazoles may act by downregulating STAT proteins, which in turn affects the production of interleukins and inducible nitric oxide synthase (i-NOS). researchgate.net

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and reduce post-meal blood glucose levels, making it a key target for managing type 2 diabetes. nih.gov While direct studies on 1-Hydroxy-N-methylcarbazole are limited, various nitrogen-containing heterocyclic compounds, structurally related to carbazoles, have shown potent α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose. nih.govmdpi.comresearchgate.net

InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for synthesizing mycolic acids, a critical component of the bacterial cell wall. nih.govmdpi.comorientjchem.org InhA is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH). orientjchem.org The emergence of INH-resistant strains, often due to mutations in the enzyme that activates INH, has spurred the search for direct InhA inhibitors. orientjchem.orgnih.gov Notably, novel N-methyl carbazole derivatives tethered to rhodanine (B49660) have been identified as direct inhibitors of Mycobacterium tuberculosis InhA. nih.govnih.gov

Redox Modulation and Antioxidant Activity Mechanisms

The antioxidant properties of carbazole alkaloids contribute significantly to their biological activities. These compounds can modulate cellular redox states through various mechanisms, primarily by scavenging free radicals.

Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to essential biomolecules like lipids, proteins, and DNA. nih.gov This oxidative stress is implicated in numerous diseases. mdpi.com Antioxidants can neutralize these radicals by donating a hydrogen atom or an electron, thus preventing cellular damage. nih.gov The radical scavenging activity of compounds is often evaluated using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or by measuring their ability to protect against hydroxyl radical-induced degradation of molecules like deoxyribose. nih.govnih.gov Several carbazole alkaloids isolated from M. koenigii, such as mahanimbine (B1675914) and 9-formyl-3-methyl carbazole, have been reported to possess antioxidant activity. nih.gov The mechanism is believed to involve the donation of a hydrogen atom from the carbazole nucleus or its hydroxyl substituents to stabilize free radicals. scienceopen.commdpi.com

Interaction with Cellular Macromolecules

In specific in vitro contexts, certain carbazole derivatives have been studied for their interaction with cellular macromolecules like DNA. Such interactions can lead to outcomes like DNA damage, which is a mechanism of action for some anti-cancer agents.

DNA damage refers to any alteration in the chemical structure of DNA, such as breaks in the strands or chemical modification of the bases. nih.gov While severe damage can be lethal to cells, controlled induction of damage is a therapeutic strategy used in cancer treatment. Research on murrayafoline A has shown that it can inhibit the proliferation of various colon cancer cells by repressing the expression of genes such as cyclin D1 and c-myc. researchgate.net These genes are known to be dependent on the β-catenin/T-cell factor (TCF) signaling pathway, suggesting an indirect interaction with the transcriptional machinery that regulates DNA expression rather than direct physical damage to the DNA molecule in that specific context. researchgate.net

Structure-Activity Relationships (SAR) in Mechanistic Contexts

The biological activity of carbazole derivatives, including this compound, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies investigate how variations in a molecule's structure, such as the position of functional groups or modifications to the core scaffold, influence its biological effects. These studies are crucial for understanding the mechanistic basis of a compound's activity and for designing new molecules with enhanced or more specific therapeutic properties.

The arrangement of atoms within a molecule, known as isomerism, can lead to significant differences in biological activity. For carbazole derivatives, the specific placement of functional groups on the tricyclic ring system is a critical determinant of their effects.

The position of the hydroxyl (-OH) group on the carbazole nucleus has a profound impact on the molecule's mutagenic potential. Studies on hydroxylated carbazoles have demonstrated a clear structure-activity relationship based on the location of this functional group. Research using the CHO/HGPRT mutation assay revealed that all tested hydroxycarbazoles exhibited greater mutagenic activity than the parent carbazole compound. oup.com Among the isomers, 1-hydroxycarbazole was identified as the most mutagenic, and it also showed cytotoxic effects. oup.com The relative order of mutagenic activity was determined to be 1-hydroxycarbazole > 4-hydroxycarbazole (B19958) > 2-hydroxycarbazole (B1203736) ≈ 3-hydroxycarbazole. oup.com This highlights that the C-1 position is particularly sensitive to hydroxylation in terms of inducing mutagenic changes.

Mutagenic Activity of Hydroxycarbazole Isomers in the CHO/HGPRT Assay
CompoundRelative Mutagenic ActivityMutants / 10⁶ Survivors (at 5 µg/ml)
1-HydroxycarbazoleMost Active71.4 ± 5.2
4-HydroxycarbazoleActive32.8 ± 3.3
2-HydroxycarbazoleLess ActiveData for 5 µg/ml not specified in abstract; activity comparable to 3-hydroxycarbazole
3-HydroxycarbazoleLess ActiveData for 5 µg/ml not specified in abstract; activity comparable to 2-hydroxycarbazole
Carbazole (unsubstituted)Least ActiveInactive at tested concentrations

Data derived from a study on hydroxycarbazoles, providing insight into the influence of hydroxyl group positioning on the carbazole ring. oup.com

The carbazole skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds. nih.gov Modifications to this core structure are widely explored to tune and enhance biological activities, including antibacterial, antifungal, and anticancer properties. ingentaconnect.comechemcom.com

Researchers have investigated numerous modifications to the carbazole scaffold to establish clear structure-activity relationships:

N-Substitution: The nitrogen atom of the pyrrole (B145914) ring is a common site for modification. Attaching different groups at this position can significantly alter the compound's properties. For instance, the introduction of an imidazole (B134444) moiety at the nitrogen is favorable for antibacterial efficacy, while adding a 1,2,4-triazole (B32235) moiety can increase antifungal activity against specific strains like C. albicans. nih.govmdpi.com

Heterocyclic Fused Systems: Fusing additional heterocyclic rings to the carbazole framework can generate novel compounds with distinct biological profiles. The creation of pyrrolo-carbazoles and imidazo-carbazoles has been explored in the development of potential antitumor agents. nih.gov

Aromatization: The degree of saturation in the carbazole ring system can influence activity. In one study, the aromatization of a tetrahydrocarbazole core to a fully aromatic carbazole was found to increase its antifungal activity. ingentaconnect.com

Addition of Functional Groups: Introducing other functional groups at various positions on the benzene (B151609) rings can also modulate activity. For example, a carbazole sulfonamide derivative was identified as a potent anti-mitotic agent. The subsequent introduction of a hydroxyl group onto this modified scaffold not only increased its solubility but also its activity against liver and breast cancer cell lines. nih.gov The nature and position of substituents on the carbazole core are consistently shown to have a major impact on the resulting antimicrobial properties. echemcom.com

Impact of Carbazole Scaffold Modifications on Biological Activity
Modification TypeExampleResulting Biological ActivityReference
N-Substitution (Heterocycle)Addition of an imidazole moietyFavorable for antibacterial efficacy mdpi.com
N-Substitution (Heterocycle)Addition of a 1,2,4-triazole moietyIncreased antifungal activity nih.govmdpi.com
Scaffold AromatizationAromatization of a tetrahydrocarbazole coreIncreased antifungal activity ingentaconnect.com
Functional Group AdditionAddition of a sulfonamide groupPotent anti-mitotic agent nih.gov
Functional Group AdditionHydroxylation of a carbazole sulfonamideIncreased solubility and anticancer activity nih.gov

Mutagenicity Studies in Experimental Assays (e.g., CHO/HGPRT assay)

Mutagenicity testing is essential for evaluating the potential of a chemical compound to induce genetic mutations. The Chinese Hamster Ovary (CHO) cell / hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene mutation assay is a widely used in vitro test to detect forward mutations at the HPRT locus in mammalian cells. dtu.dk This assay is valuable for assessing the genetic hazard of chemicals to humans. dtu.dk

Studies utilizing the CHO/HGPRT assay have provided specific data on the mutagenic potential of hydroxylated carbazoles. In this assay, 1-hydroxycarbazole was demonstrated to be the most mutagenic among the tested isomers (1-, 2-, 3-, and 4-hydroxycarbazole). oup.com The mutagenic activity of the hydroxycarbazoles was found to be dependent on the structural position of the hydroxy group. oup.com The relative order of activity was established as 1 > 4 > 2 ≈ 3 > carbazole, with the parent carbazole compound being inactive. oup.com Notably, 1-hydroxycarbazole also exhibited cytotoxicity at the concentrations tested. oup.com These findings clearly indicate that hydroxylation of the carbazole ring, particularly at the C-1 position, contributes significantly to the molecule's mutagenic activity in this mammalian cell assay. oup.com

Mutagenicity of Hydroxycarbazoles in the CHO/HGPRT Assay
CompoundMutagenic ResponseCytotoxicity Observed
1-HydroxycarbazoleHighest mutagenic activityYes
4-HydroxycarbazoleModerate mutagenic activityNot specified in abstract
2-HydroxycarbazoleLower mutagenic activityNot specified in abstract
3-HydroxycarbazoleLower mutagenic activityNot specified in abstract
CarbazoleInactiveNot specified in abstract

Data based on findings from the CHO/HGPRT mutation assay for thioguanine resistance. oup.com

Applications in Chemical and Materials Science Research

Optoelectronic and Photophysical Applications

The unique electronic structure of the carbazole (B46965) ring system makes its derivatives highly suitable for optoelectronic applications. The electron-donating hydroxyl group and the N-methyl group are expected to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the compound's photophysical behavior and its performance in electronic devices.

Carbazole and its derivatives are known for their characteristic fluorescence. The introduction of substituents onto the carbazole skeleton can significantly alter the emission properties. An N-methylation on a carbazole derivative has been shown to cause a significant redshift in the absorption and emission spectra nih.gov. This is attributed to the electronic effect of the methyl group and potential changes in molecular geometry.

The photophysical properties of carbazole derivatives are highly dependent on their substitution pattern. For instance, different substituents on the carbazole unit can influence the intramolecular charge transfer (ICT) process, which in turn affects the fluorescence quantum yield and emission wavelength nih.gov. While specific data for 1-Hydroxy-N-methylcarbazole is not extensively documented, the general effects of its constituent groups are well-understood. The hydroxyl group at the 1-position can participate in excited-state proton transfer (ESPT) processes, which can provide an additional non-radiative decay pathway or lead to dual emission, depending on the solvent environment. The N-methyl group enhances solubility in common organic solvents and electronically modifies the nitrogen atom's contribution to the conjugated system.

Table 1: Comparison of Photophysical Properties of Related Carbazole Derivatives
CompoundAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Key FeaturesReference
Carbazole ~293, 324, 337~340, 355Parent fluorophoreGeneral Textbook Data
N-methylcarbazole ~295, 328, 341~348, 363Slight redshift vs. carbazoleGeneral Textbook Data
1-Hydroxycarbazole Not specifiedNot specifiedUsed in anion sensing; emission increases with anions nih.gov
Carbazole-π-imidazole derivatives 300-350Deep-blue regionBipolar molecules for OLEDs nih.gov

Carbazole derivatives are cornerstone materials in OLED technology, prized for their high triplet energy and effective hole-transporting properties nbinno.com. These characteristics make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), as well as materials for hole-transporting layers (HTLs) nbinno.comnih.gov.

The structure of this compound suggests several potential roles in OLEDs:

Host Material : The high triplet energy of the carbazole core is crucial for hosting blue, green, or red phosphorescent emitters without quenching their emission. Substituents can be used to tune the HOMO/LUMO levels to facilitate efficient charge injection and transport.

Hole-Transporting Layer (HTL) : The electron-rich nature of the carbazole moiety facilitates the transport of holes. N-alkylation, such as with a methyl group, can improve the material's solubility and film-forming characteristics, which are critical for device fabrication nih.gov.

Fluorescent Emitter : As a fluorophore, this compound could potentially be used as a blue-emitting material. The substitution pattern is critical for achieving high photoluminescence quantum yields and color purity nih.gov. Bipolar molecules incorporating carbazole as the donor have been shown to be effective as deep-blue emitters in non-doped OLEDs nih.gov.

The performance of carbazole derivatives in OLEDs is highly dependent on their thermal stability and ability to form stable amorphous films, properties that are often enhanced by strategic substitution on the carbazole ring nih.gov.

Carbazole-based compounds have been extensively developed as fluorescent chemosensors due to their strong fluorescence, which can be modulated upon interaction with specific analytes. The closely related compound, 1-hydroxycarbazole, has been demonstrated to be an effective "turn-on" fluorescent sensor for halide anions, particularly fluoride (B91410) (F⁻) and chloride (Cl⁻) nih.govnih.gov.

The sensing mechanism for 1-hydroxycarbazole relies on the formation of hydrogen bonds between the analyte anion and two key sites on the molecule: the hydrogen of the hydroxyl (-OH) group and the hydrogen of the pyrrolic nitrogen (N-H) nih.govnih.gov. This dual interaction leads to a molecular recognition event that enhances the fluorescence intensity of the sensor nih.gov.

The N-methylation of 1-hydroxycarbazole to form this compound would have a profound and direct impact on this specific anion sensing capability. By replacing the hydrogen atom on the nitrogen with a methyl group, one of the two crucial hydrogen-bonding sites is removed. This would fundamentally alter the anion recognition mechanism. While the -OH group could still interact with anions, the loss of the cooperative N-H hydrogen bond would likely decrease the binding affinity and selectivity observed in 1-hydroxycarbazole. This makes this compound an interesting control compound to study the specific contribution of the N-H bond in anion sensing.

Table 2: Anion Sensing Mechanism of 1-Hydroxycarbazole
Sensor MoietyInteracting GroupRole in Anion BindingConsequence of N-Methylation
1-Hydroxycarbazole Pyrrolic N-HHydrogen bond donorSite is removed; cooperative binding is lost.
1-Hydroxycarbazole Hydroxyl O-HHydrogen bond donorSite remains; can still interact with anions.

Material Science and Polymer Chemistry

In material science, the rigid and photophysically active carbazole unit is a valuable building block for creating functional polymers and materials with tailored properties for electronic and optical applications.

Carbazole units can be integrated into polymeric structures either as part of the main chain or as pendant side groups. N-alkylated carbazoles are often used to improve the solubility and processability of the resulting polymers mdpi.com. The structure of this compound offers a distinct advantage for polymerization through its hydroxyl group.

The -OH group acts as a reactive site, allowing the molecule to be incorporated as a monomer into various polymer systems through reactions such as:

Polyesterification : Reacting with dicarboxylic acids or their derivatives.

Polyetherification : Forming polyethers through reactions like Williamson ether synthesis.

Polyurethanes : Reacting with isocyanates.

Polymers containing carbazole moieties are investigated for their charge transport properties, finding use in applications like photoreceptors and as HTL materials in polymer light-emitting diodes (PLEDs). The synthesis of high molecular weight poly(N-alkyl-3,6-carbazole)s through methods like Yamamoto or Suzuki polymerization is a well-established route to creating these functional materials researchgate.net. The presence of the hydroxyl group on this compound provides an additional lever for controlling polymer architecture, enabling the creation of copolymers or cross-linked networks.

The inherent electronic properties of the carbazole core make it a key component in a variety of photoelectrical materials. These materials are designed to interact with light to produce an electrical signal (photoconductivity) or vice versa. Carbazole-based materials are known for their hole-transporting capabilities, which is a critical function in devices such as organic solar cells and electrophotographic photoreceptors mdpi.com.

Composite films based on carbazole-containing polymers, such as poly(N-epoxypropyl carbazole), have been studied for their photoelectric properties when mixed with various dyes researchgate.net. These systems exhibit hole-type photoconductivity, where the charge carriers are generated by the dye molecules and transported through the carbazole units of the polymer matrix researchgate.net. This compound could potentially be used as a functional dye itself or as a monomer to create polymers for such photoelectrical applications. The hydroxyl and N-methyl groups would influence the energy levels and compatibility with other materials in a composite system, allowing for the tuning of the final device's properties.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for this specific compound did not yield relevant information regarding its applications in chemical and materials science research, particularly concerning its use in monitoring Cytochrome P-450 activity or as a lead compound for novel chemical entities.

The search results did provide information on related but distinct compounds, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde and various other carbazole derivatives. However, per the user's strict instructions to focus solely on "this compound" and adhere to the provided outline, the lack of specific data for this exact compound prevents the creation of a scientifically accurate and informative article as outlined.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

Currently, detailed synthetic procedures specifically for 1-Hydroxy-N-methylcarbazole are not well-documented in the scientific literature. Its identification has primarily been in the context of being a metabolic product of N-methylcarbazole. psu.edu The development of efficient and scalable synthetic routes is a critical first step to enable further research into its properties and potential applications.

Future research in this area could focus on:

Adapting Existing Carbazole (B46965) Syntheses: Methodologies used for the synthesis of other hydroxylated carbazoles could be adapted for this compound. For instance, the synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde involves the use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones as precursors. nih.gov Similar strategies could be explored, starting from appropriately substituted N-methylated carbazolones.

Enzymatic Synthesis: The fact that this compound is a metabolite suggests that enzymatic or chemo-enzymatic synthesis could be a viable and sustainable approach. mdpi.com Exploring the use of specific enzymes or whole-cell systems for the regioselective hydroxylation of N-methylcarbazole could provide a green and efficient synthetic route.

Modern Catalytic Methods: Advanced catalytic methods, which have been successfully applied to the synthesis of various carbazole derivatives, could be investigated. These include transition-metal-catalyzed C-H activation, annulation, and cyclization reactions that offer high efficiency and regioselectivity.

Deeper Elucidation of Mechanistic Pathways in Biological Systems

The biological role of this compound is an area ripe for exploration. While it is known to be a metabolite, its specific interactions with biological targets and its downstream effects are not well understood. Carbazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. echemcom.com

Key research questions to be addressed include:

Interaction with Cytochrome P450 Enzymes: As a metabolite, understanding its formation and further metabolism by cytochrome P450 enzymes is crucial. Investigating its potential to inhibit or induce specific P450 isoforms could reveal important drug-drug interaction liabilities or therapeutic opportunities.

Antioxidant and Pro-oxidant Properties: Some hydroxylated carbazoles exhibit antioxidant properties. Conversely, the metabolism of N-methylcarbazole has been linked to NADPH oxidation, suggesting that its metabolites could have pro-oxidant effects under certain conditions. A thorough investigation of the antioxidant and pro-oxidant activities of this compound is warranted.

Screening for Therapeutic Activities: A systematic screening of this compound against a panel of biological targets is necessary to uncover any potential therapeutic applications. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, areas where other carbazole derivatives have shown promise.

Advanced Computational Modeling for Structure-Function Insights

In the absence of extensive experimental data, computational modeling can provide valuable insights into the structure, properties, and potential bioactivity of this compound.

Future computational studies could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict its molecular geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). This theoretical data can aid in the interpretation of experimental results and guide synthetic efforts.

Molecular Docking and Dynamics Simulations: To explore its potential biological targets, molecular docking studies can be performed against a range of proteins implicated in various diseases. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complexes and elucidate the key interactions at the molecular level.

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active carbazole derivatives, pharmacophore models can be developed to identify the key structural features required for a particular biological activity. These models can then be used to virtually screen for other potential applications of this compound.

Exploration of New Research Applications Beyond Current Scope

The unique electronic properties of the carbazole scaffold have led to its use in various materials science applications, particularly in the field of organic electronics. While there is no specific information on the use of this compound in this area, its structure suggests that it could possess interesting photophysical and electrochemical properties.

Potential new research applications to explore include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials, hole-transporting materials, and emitters in OLEDs due to their high thermal stability and excellent charge-transporting properties. The introduction of a hydroxyl group at the 1-position and a methyl group at the nitrogen atom could modulate the electronic properties and lead to new materials with improved performance.

Organic Photovoltaics (OPVs): Carbazole-based materials have also been investigated as donor materials in organic solar cells. The photophysical properties of this compound, such as its absorption spectrum and energy levels, should be investigated to assess its potential in this application.

Sensors: The carbazole moiety can be functionalized to act as a fluorescent chemosensor for the detection of ions and small molecules. The hydroxyl group in this compound could serve as a binding site for specific analytes, making it a candidate for the development of new sensory materials.

Collaborative Research Across Disciplines to Advance Understanding

Given the interdisciplinary nature of the potential research on this compound, a collaborative approach will be essential for making significant progress.

Effective collaborations could involve:

Synthetic and Medicinal Chemists: To develop efficient synthetic routes and to design and synthesize new analogs with improved biological activity.

Biologists and Pharmacologists: To perform in-depth biological evaluations and to elucidate the mechanisms of action.

Computational Chemists and Physicists: To provide theoretical insights into the structure-property relationships and to guide experimental work.

Materials Scientists and Engineers: To explore the potential of this compound and its derivatives in advanced materials and devices.

By fostering such collaborations, the scientific community can unlock the full potential of this understudied carbazole derivative and pave the way for new discoveries in both medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.